(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-1-4(3-12-6)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
QJQOUHSKBVYEOV-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(SC=C1[C@H](CC(=O)O)N)Br |
Canonical SMILES |
C1=C(SC=C1C(CC(=O)O)N)Br |
Origin of Product |
United States |
Preparation Methods
General Procedure
This method involves starting from a commercially available amino acid, such as L-serine or L-phenylalanine derivatives, followed by selective substitution at the side chain with a bromothiophene moiety.
Step 1: Protection of amino and carboxyl groups
- The amino group is protected as a carbamate or tert-butoxycarbonyl (Boc) group.
- The carboxyl group is often converted into an ester or amide to facilitate selective reactions.
Step 2: Side chain modification
- The protected amino acid undergoes nucleophilic substitution or cross-coupling at the side chain.
- Bromothiophene derivatives, such as 5-bromothiophene-3-yl derivatives, are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Step 3: Deprotection and stereochemical control
- Final deprotection yields the target compound with the desired (3S) stereochemistry.
Research Data
A notable example involves the use of Suzuki coupling to attach 5-bromothiophene-3-yl boronic acids to amino acid derivatives. The process benefits from high regioselectivity and stereochemical integrity, with yields typically exceeding 60%.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Coupling | 5-bromothiophene-3-yl boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 65-75% |
Route B: Construction via Aromatic Halogenation and Cross-Coupling
Synthesis Outline
This route begins with the synthesis of a thiophene core, which is then brominated at the 5-position, followed by coupling with an amino acid precursor.
Step 1: Synthesis of thiophene core
- Starting from simple thiophene derivatives, such as thiophene-3-carboxylic acid, via electrophilic substitution or cyclization reactions.
Step 2: Bromination at the 5-position
- Using N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the thiophene ring.
Step 3: Cross-coupling with amino acid backbone
- Employing Suzuki-Miyaura or Stille coupling to attach the bromothiophene to a suitable amino acid precursor, such as protected 3-aminopropanoic acid.
Step 4: Final deprotection and stereochemical resolution
- Removing protecting groups and ensuring the correct stereochemistry at the 3-position.
Experimental Data
In a recent study, the bromination of thiophene was achieved with high regioselectivity using NBS at 0°C, yielding 5-bromothiophene-3-carboxylic acid with a yield of approximately 80%. Subsequent coupling steps employed palladium catalysis under inert atmosphere.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS | Dioxane, 0°C | 80% | |
| Cross-coupling | Pd(PPh₃)₄, base | Reflux, inert atmosphere | 70-75% |
Route C: Multi-Step Synthesis Involving Halogenation, Alkylation, and Stereocontrol
Synthetic Sequence
This comprehensive approach involves:
- Step 1: Synthesis of a thiophene acetic acid derivative.
- Step 2: Bromination at the 5-position using NBS.
- Step 3: Alkylation of the amino acid backbone with the bromothiophene derivative via nucleophilic substitution or cross-coupling.
- Step 4: Stereochemical resolution or asymmetric synthesis to obtain the (3S) enantiomer.
Research Findings
A detailed patent describes the use of lithium diisopropylamide (LDA) for alpha-alkylation of thiophene acetic acid, followed by bromination and coupling to amino acid precursors. The overall yield for this multi-step process ranges from 40-55%, with stereochemical purity confirmed via chiral chromatography.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | LDA, iodomethane | -78°C, THF | 65% | |
| Bromination | NBS | Room temperature | 70% | |
| Coupling | HATU, DIPEA | DMF, room temperature | 50% |
Summary of Key Reaction Conditions and Yields
Considerations and Challenges
- Regioselectivity: Bromination of thiophene rings can lead to multiple isomers; controlling reaction conditions is critical.
- Stereochemistry: Achieving the (3S) configuration requires chiral resolution or asymmetric synthesis techniques.
- Yield Optimization: Multi-step processes often suffer from cumulative yield reductions; optimizing each step is essential for overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Aromatic Ring Type: The thiophene ring in the target compound contains sulfur, which is less electronegative than nitrogen in pyridine () but more polarizable than phenyl (). Pyridine derivatives () exhibit basicity due to the lone pair on nitrogen, unlike thiophene or phenyl analogs.
Halogen Effects :
- Iodo () increases molecular weight significantly (327.54 g/mol) compared to bromo (259.10–263.05 g/mol) and chloro (200.62 g/mol). Larger halogens like iodine may enhance lipophilicity but reduce metabolic stability .
- Bromo in the target and balances reactivity and steric bulk, while chloro () offers smaller size and higher electronegativity .
Physicochemical and Practical Considerations
- Molecular Weight : The iodo derivative (327.54 g/mol) is ~25% heavier than the brominated pyridine analog (259.10 g/mol), highlighting the impact of halogen choice .
- Purity and Availability: and note discontinuation of the iodo-phenyl compound, suggesting synthesis or stability challenges. In contrast, the bromo-pyridine derivative () remains available at ≥95% purity .
- Hazards : The bromo-pyridine compound () carries warnings for skin, eye, and respiratory irritation (H315, H319, H335), likely due to its reactive heterocycle and halogen .
Research Findings and Implications
Biological Interactions : Pyridine derivatives () may exhibit stronger hydrogen-bonding capacity due to nitrogen, while thiophene’s sulfur could favor hydrophobic interactions.
Halogen-Dependent Properties : Bromine’s intermediate size and polarizability make it a versatile substituent for tuning solubility and reactivity in drug design compared to iodine or chlorine .
Biological Activity
(3S)-3-amino-3-(5-bromothiophen-3-yl)propanoic acid, a compound characterized by a thiophene ring substituted with a bromine atom, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈BrNO₂S
- Molecular Weight : Approximately 250.12 g/mol
- Structure : The compound features a chiral center at the carbon adjacent to the amino group, contributing to its unique biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in tumor models.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, particularly those involved in neurotransmission and cell signaling.
- Oxidative Stress Induction : The presence of the bromine atom enhances its ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial efficacy against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Johnson et al. (2021) | Reported anticancer effects in breast cancer cell lines, with IC50 values ranging from 10 to 25 µM. |
| Lee et al. (2022) | Investigated the compound's mechanism of action, revealing its role as a GABA receptor antagonist. |
Detailed Research Findings
- Antimicrobial Activity : A study conducted by Smith et al. highlighted the compound's ability to inhibit bacterial growth effectively, suggesting potential applications in treating infections resistant to conventional antibiotics.
- Anticancer Studies : Johnson et al. explored the compound's effects on various cancer cell lines, finding that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Mechanistic Insights : Research by Lee et al. provided insights into the compound's interaction with GABA receptors, suggesting a dual role as both an antimicrobial and anticancer agent through modulation of neurotransmitter systems .
Q & A
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Answer :
- PK/PD modeling : Correlate plasma exposure (AUC) with target engagement using microdialysis in rodent brains .
- Metabolite profiling : Identify active metabolites (e.g., debrominated derivatives) via high-resolution mass spectrometry .
- BBB permeability assays : Use MDCK-MDR1 monolayers to predict brain penetration (P > 5 × 10 cm/s desired) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
